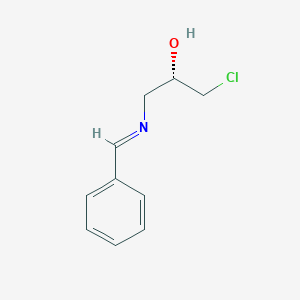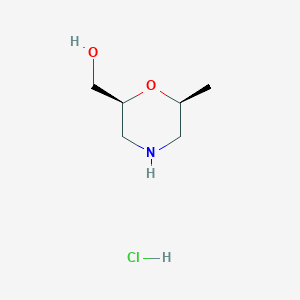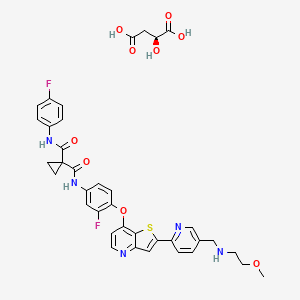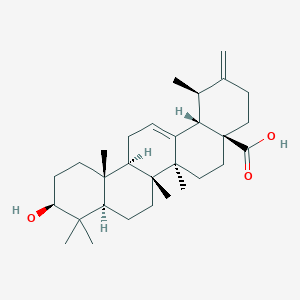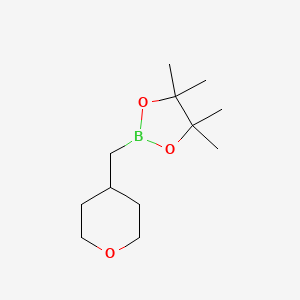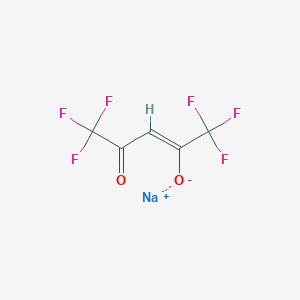
Sodium hexafluoroacetylacetonate
概要
説明
Sodium hexafluoroacetylacetonate is a chemical compound that forms metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) . It has been recently employed in the solid-phase synthesis of chromium β-diketonates, in the preparation of novel catalytic ruthenium diphosphine complexes, and in the preparation of a series of new copper chemical vapor deposition (CVD) precursors .
Synthesis Analysis
The synthesis of this compound involves the use of hexafluoroacetylacetone. When the synthesis is performed in diethyl ether, a temperature elevation to 35 °C results in the inclusion of products of hexafluoroacetylacetone hydration or its cleavage into the composition of the formed complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula NaC5HF6O2 . The number of electrons in each of Sodium’s shells is [2, 8, 1] and its electron configuration is [Ne] 3s 1 .Physical And Chemical Properties Analysis
This compound is a powder or crystal in form . It has a molecular weight of 230.04 . The compound’s SMILES string is [Na+]. [O-]\C(=C/C(=O)C(F)(F)F)C(F)(F)F .科学的研究の応用
Thin Film Synthesis
Sodium hexafluoroacetylacetonate is utilized in the synthesis of upconverting films. Catalano et al. (2017) employed this compound along with rare earth complexes in the fabrication of hexagonal phase NaYF4:Yb3+,Er3+ upconverting films via a sol-gel method (Catalano et al., 2017).
Sodium-Rare Earth Metal Fluorides
Barry et al. (2016) discussed heterometallic single-source precursors, including this compound, for sodium-rare earth metal fluorides. These precursors are volatile, stable in open air, and used for phase-pure sodium-rare earth metal fluorides (Barry et al., 2016).
Ligand for Metal Complexes
DuChane and Merola (2020) explored this compound as a ligand for pentamethylcyclopentadienyl rhodium and iridium complexes. Their study revealed a variety of unexpected products, including an intriguing Ir3Na1O4 cubane structure (DuChane & Merola, 2020).
Chemical Vapor Deposition
Lingg et al. (1992) used this compound in the chemical vapor deposition of sodium fluoride thin films. They found that the best quality films were obtained using this precursor at specific substrate temperatures (Lingg et al., 1992).
作用機序
Safety and Hazards
将来の方向性
Sodium hexafluoroacetylacetonate has been recently employed in the solid-phase synthesis of chromium β-diketonates, in the preparation of novel catalytic ruthenium diphosphine complexes, and in the preparation of a series of new copper chemical vapor deposition (CVD) precursors . This suggests that it could have potential applications in the field of material science and catalysis.
特性
IUPAC Name |
sodium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUDPEKDPFGDOP-ODZAUARKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22466-49-5 | |
| Record name | Sodium hexafluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sodium hexafluoroacetylacetonate suitable as a precursor for fluoride materials?
A1: this compound, particularly its adduct with tetraglyme (Na(hfa)·tetraglyme), exhibits favorable properties as a precursor for synthesizing fluoride materials like NaF. This adduct is advantageous due to its ease of synthesis, good solubility in common solvents, and its ability to decompose cleanly at relatively low temperatures, leaving behind the desired fluoride material [].
Q2: How does the structure of this compound change when complexed with different glyme molecules?
A2: The structure of this compound complexes varies significantly depending on the glyme molecule it coordinates with. For instance, when complexed with diglyme, it forms an ionic oligomeric structure, [Na4(hfa)6]2−•2[Na(diglyme2]+. Conversely, with tetraglyme, a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is formed []. Interestingly, it doesn't react with monoglyme, and with triglyme, it forms a liquid adduct []. These structural variations highlight the influence of glyme size and coordination ability on the final complex structure.
Q3: Can you elaborate on the applications of this compound in material science?
A3: this compound, specifically the Na(hfa)·tetraglyme adduct, has proven valuable in material science, particularly in the synthesis of thin films. For instance, it has been successfully employed in both low-pressure metalorganic chemical vapor deposition (MOCVD) and sol-gel/spin-coating techniques for producing NaF films []. These films, especially those doped with lanthanide ions like Yb3+ and Er3+, hold promise for applications in photonics, particularly as upconversion materials [].
Q4: How does this compound interact with copper(I) complexes, and what is the structural outcome?
A4: this compound reacts with copper(I) complexes containing tri(1-cyclohepta-2,4,6-trienyl)phosphane ligands, like CuCl[P(C7H7)3], to form complexes with varying stoichiometries depending on the reaction conditions []. In a 1:1 ratio, a distorted pseudo-trigonal copper(I) complex is formed, with the hexafluoroacetylacetonate acting as a bidentate ligand. Interestingly, one cyclohepta-2,4,6-trienyl substituent interacts weakly with the copper center through its central C=C bond []. In a 1:2 ratio, a pseudo-tetrahedral copper(I) complex is formed with relatively longer Cu-P and Cu-O bonds []. These findings shed light on the coordination chemistry of this compound with copper(I) complexes and its influence on the resulting structures.
Q5: Beyond material science, are there any other noteworthy applications of this compound complexes?
A5: While heavily researched in material science, this compound complexes also exhibit intriguing interactions with macrocycles. For instance, it forms unique complexes with 1-aza-15-crown-5 [, ]. These findings suggest potential applications in areas like separation science, where selective complexation of metal ions using macrocycles is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
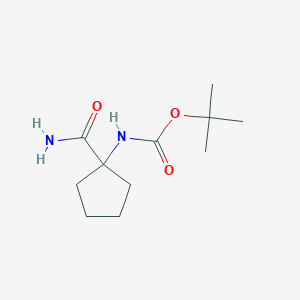
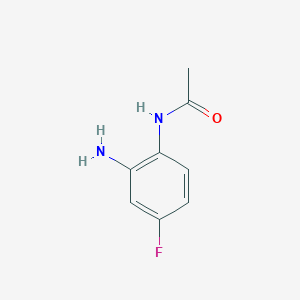
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
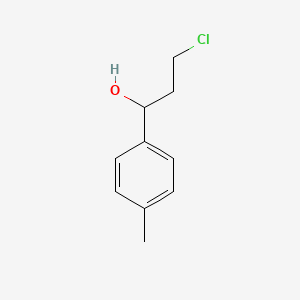

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
